An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indole
An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indole
A Note on Chemical Identification: The provided CAS Number, 6370-27-0, did not yield specific results in chemical databases. However, extensive data is available for the structurally related and commercially significant compound, 6-(Trifluoromethyl)-1H-indole , which is associated with CAS Number 13544-43-9 . This guide will focus on the latter, a key building block in modern medicinal and materials science.
Introduction: The Strategic Importance of the Trifluoromethyl Group
6-(Trifluoromethyl)-1H-indole is an aromatic heterocyclic organic compound. The strategic incorporation of a trifluoromethyl (-CF3) group onto the indole scaffold dramatically alters its physicochemical properties, making it a highly sought-after synthon in drug discovery and advanced materials. The strong electron-withdrawing nature of the -CF3 group enhances the metabolic stability and lipophilicity of parent molecules, often leading to improved pharmacokinetic profiles and biological activity.[1] This guide provides a comprehensive overview of its chemical and physical properties, safety considerations, and key applications, offering a valuable resource for researchers and drug development professionals.
Physicochemical Properties
The unique properties of 6-(Trifluoromethyl)-1H-indole are summarized below. These data are crucial for designing synthetic routes, understanding its reactivity, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 13544-43-9 | [2][3][4] |
| Molecular Formula | C₉H₆F₃N | [2][3] |
| Molecular Weight | 185.15 g/mol | [2][3] |
| Appearance | Light yellow powder / solid | [2] |
| Melting Point | 99-107 °C | [2] |
| Purity | ≥ 98% | [2][3] |
| InChI Code | 1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | [3] |
| InChI Key | BPYBYPREOVLFED-UHFFFAOYSA-N | [3] |
Spectroscopic Data
While specific spectral data for 6-(Trifluoromethyl)-1H-indole was not directly available in the search results, general principles of spectroscopy can be applied to predict its characteristic signals.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the indole ring system, with chemical shifts influenced by the electron-withdrawing trifluoromethyl group. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would reveal signals for the nine carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H stretching vibration (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C=C stretching vibrations within the indole nucleus. Strong absorptions corresponding to C-F stretching would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 185.15, corresponding to the molecular weight of the compound.
Reactivity and Synthesis
The indole nucleus is known for its rich chemistry, and the presence of the trifluoromethyl group further influences its reactivity.
Electrophilic Substitution
The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. The electron-withdrawing nature of the 6-trifluoromethyl group would likely decrease the electron density of the ring system, potentially making electrophilic substitution reactions more challenging compared to unsubstituted indole.
Synthesis
The synthesis of trifluoromethylated indoles is an active area of research.[1] One common strategy involves the cyclization of appropriately substituted anilines. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF₃ reagent has been reported for the synthesis of 2-(trifluoromethyl)indoles.[5] Another approach involves the reaction of indoles with aromatic fluoromethyl ketones to produce trifluoromethyl(indolyl)phenylmethanols.[6]
A generalized synthetic workflow for producing functionalized indole derivatives is depicted below.
Caption: Role in the drug discovery process.
Safety and Handling
Proper handling of 6-(Trifluoromethyl)-1H-indole is essential to ensure laboratory safety.
Hazard Identification
According to available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [3][7]* H315: Causes skin irritation. [3][7]* H319: Causes serious eye irritation. [3][7]* H335: May cause respiratory irritation. [3][7] The GHS pictogram associated with these hazards is the exclamation mark (GHS07). [3][7]The signal word is "Warning". [3][7]
Precautionary Measures
The following precautionary statements should be observed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3][7]* P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][7]
Storage and Handling
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere. [3][4]Recommended storage temperatures are often between 0-8 °C. [2]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8][9]Avoid generation of dust.
Conclusion
6-(Trifluoromethyl)-1H-indole is a compound of significant interest due to the advantageous properties conferred by its trifluoromethyl substituent. Its role as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in contemporary chemical research and development. A thorough understanding of its physical and chemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in the laboratory.
References
-
The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Archives of Biochemistry and Biophysics. [Link]
-
Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. [Link]
-
SAFETY DATA SHEET. [Link]
-
Radical Trifluoromethylative Dearomatization of Indoles and Furans with CO2. ACS Catalysis. [Link]
-
Safety Data Sheet - DC Fine Chemicals. [Link]
-
Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields). - ResearchGate. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-(Trifluoromethyl)-1H-indole | 13544-43-9 [sigmaaldrich.com]
- 4. 13544-43-9|6-(Trifluoromethyl)-1H-indole|BLD Pharm [bldpharm.com]
- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 6. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
- 7. 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid | 327-20-8 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. tapazol.co.il [tapazol.co.il]
